molecular formula C5H3ClN4O B8015091 4-chloro-1H-imidazo[4,5-d]pyridazin-7-ol

4-chloro-1H-imidazo[4,5-d]pyridazin-7-ol

Cat. No.: B8015091
M. Wt: 170.56 g/mol
InChI Key: WNTYNHTVJYHREJ-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 5304086 is a chemical of significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the combination of precursor chemicals under specific temperature and pressure conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes to ensure high yield and purity. The methods used are designed to be cost-effective and environmentally friendly, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Requires oxidizing agents and often acidic or basic conditions.

    Reduction: Involves reducing agents and may require solvents like ethanol or tetrahydrofuran.

    Substitution: Needs nucleophiles or electrophiles and can be conducted under various temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related chemical structures or functional groups. Examples might include other organic molecules with similar reactivity or biological activity.

Uniqueness

What sets this compound apart is its unique combination of properties, such as its reactivity, stability, and potential applications. These characteristics make it a valuable tool in research and industry, offering advantages over other similar compounds.

Properties

IUPAC Name

4-chloro-1H-imidazo[4,5-d]pyridazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-4-2-3(8-1-7-2)5(11)10-9-4/h1H,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTYNHTVJYHREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=NN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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